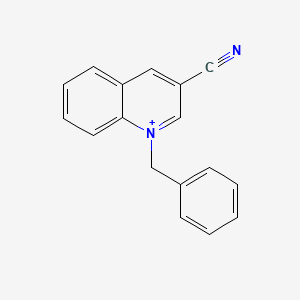

Quinolinium, 3-cyano-1-(phenylmethyl)-

Description

Historical Development and Academic Significance

The development of quinolinium compounds has followed a trajectory closely linked to the broader exploration of nitrogen-containing heterocyclic systems. Quinoline derivatives have been recognized as privileged structures in medicinal chemistry, serving as scaffolds for numerous biologically active compounds including antimalarial agents, antibacterial drugs, and anticancer therapeutics. The specific quaternization of quinoline with benzyl groups emerged as a synthetic strategy to modify both the physical properties and reactivity profiles of these heterocycles.

The introduction of cyano substituents at the 3-position of quinolinium salts represents a significant advancement in the field of functional group manipulation within heterocyclic chemistry. Research has demonstrated that 3-cyanoquinoline derivatives can be synthesized through various methodologies, including base-mediated cyclization processes that overcome previous synthetic limitations and achieve higher yields without requiring metal catalysts. The academic significance of these compounds extends beyond their synthetic accessibility to encompass their unique electronic properties and potential applications in diverse chemical fields.

Benzylquinolinium compounds have gained particular prominence in corrosion inhibition research, where their cationic nature and aromatic character contribute to effective surface adsorption properties. Studies have shown that benzyl quaternary ammonium chlorides of alkyl quinoline are highly effective as corrosion preventives in oil well drilling, production, and water flooding systems. The combination of cyano and benzyl functionalization in quinolinium systems represents a convergence of these research directions, offering compounds with enhanced electronic properties and broader application potential.

The evolution of quinolinium chemistry has been significantly influenced by advances in synthetic methodologies, particularly in cycloaddition reactions. Research has demonstrated that quinolinium ylides can participate in [3 + 2] cycloaddition reactions with various dipolarophiles, leading to the formation of complex polycyclic structures with potential biological activity. These developments have established quinolinium compounds as versatile synthetic intermediates and highlighted their importance in modern organic synthesis.

Structural Features: Functional Group Distribution and Electronic Properties

The molecular structure of quinolinium, 3-cyano-1-(phenylmethyl)- exhibits a complex arrangement of functional groups that significantly influence its chemical behavior and properties. The compound features a quinolinium core, which consists of a fused benzene-pyridine ring system bearing a positive charge on the nitrogen atom. This cationic nature fundamentally alters the electronic distribution within the molecule compared to neutral quinoline derivatives.

The cyano group positioned at the 3-carbon of the quinoline ring serves as a powerful electron-withdrawing substituent. Research on related 3-cyanoquinolinium compounds has revealed that this functional group significantly affects the electronic properties of the entire molecular framework. The electron-withdrawing nature of the cyano group reduces electron density throughout the quinoline ring system, making the aromatic carbons more electrophilic and potentially enhancing the compound's reactivity toward nucleophilic attack.

The phenylmethyl (benzyl) substituent attached to the quaternary nitrogen introduces additional aromatic character and steric bulk to the molecule. Studies of benzylquinolinium compounds have shown that the benzyl group can participate in π-π stacking interactions and contribute to the overall stability of the molecular structure. The benzyl group also provides a site for potential further functionalization and can influence the compound's solubility characteristics and intermolecular interactions.

| Structural Component | Electronic Effect | Chemical Significance |

|---|---|---|

| Quinolinium Core | Electron-deficient aromatic system | Enhanced electrophilicity, cationic character |

| 3-Cyano Substituent | Strong electron-withdrawing | Increased ring electrophilicity, altered reactivity |

| N-Benzyl Group | Aromatic stabilization, steric effects | π-π interactions, solubility modification |

| Overall Charge | Positive formal charge | Enhanced binding affinity, altered physical properties |

The electronic properties of the compound are further influenced by the delocalization of the positive charge throughout the quinolinium system. This charge delocalization affects the bond lengths and angles within the ring structure, as well as the compound's reactivity patterns. Research on similar quinolinium compounds has demonstrated that the charge distribution can be mapped using computational methods and correlates with observed chemical reactivity.

Research Objectives: Reactivity, Applications, and Mechanistic Insights

Current research objectives surrounding quinolinium, 3-cyano-1-(phenylmethyl)- and related compounds focus on several key areas that reflect the compound's versatility and potential applications. One primary objective involves understanding the nucleophilic dearomatization reactions that these compounds can undergo. Research has shown that quinolinium salts can participate in various dearomatization processes, including hydroboration reactions catalyzed by transition metals. These reactions provide access to partially saturated heterocyclic products with enhanced three-dimensional character and potential biological activity.

The development of efficient synthetic methodologies for accessing this compound and its derivatives represents another significant research objective. Studies have explored various approaches to quinolinium synthesis, including microwave-assisted methodologies that improve reaction efficiency and yield. The optimization of reaction conditions, catalyst selection, and functional group tolerance continues to be an active area of investigation, with researchers seeking to develop more sustainable and practical synthetic routes.

Mechanistic investigations constitute a crucial research direction, particularly in understanding the reactivity patterns of the cyano-substituted quinolinium system. Research on related compounds has revealed that the cyano group can undergo various transformations, including cycloaddition reactions and nucleophilic additions. Understanding these mechanistic pathways is essential for predicting and controlling the compound's chemical behavior in different reaction environments.

Applications in materials science and corrosion inhibition represent expanding research frontiers for quinolinium compounds. Studies have demonstrated that benzylquinolinium derivatives can function as effective corrosion inhibitors, with their cationic nature facilitating adsorption onto metal surfaces. The combination of cyano and benzyl functionalization may enhance these properties, leading to improved performance in industrial applications.

Photocatalytic applications have emerged as a novel research direction for quinolinium compounds. Recent work has shown that quinolinium-grafted polyoxometalate structures can serve as effective photocatalysts for oxidation reactions under ambient conditions. The incorporation of cyano substituents may further modulate the electronic properties and photocatalytic efficiency of these systems.

| Research Area | Current Focus | Expected Outcomes |

|---|---|---|

| Dearomatization Chemistry | Transition metal catalysis, regioselectivity | Novel saturated heterocycles |

| Synthetic Methodology | Green chemistry approaches, efficiency | Improved synthetic routes |

| Mechanistic Studies | Reaction pathways, computational analysis | Predictive frameworks |

| Materials Applications | Corrosion inhibition, surface interactions | Industrial formulations |

| Photocatalysis | Light-harvesting, electron transfer | Sustainable oxidation processes |

The exploration of biological activity represents an additional research objective, building on the established precedent of quinoline derivatives in pharmaceutical applications. While the specific biological properties of quinolinium, 3-cyano-1-(phenylmethyl)- remain to be fully elucidated, research on structurally related compounds has revealed significant antimicrobial and anticancer activities. These findings suggest potential therapeutic applications that warrant further investigation.

Research efforts also focus on understanding the structure-activity relationships that govern the compound's properties and reactivity. Studies employing computational approaches, including molecular docking and quantitative structure-activity relationship analysis, are being utilized to predict and optimize the compound's performance in various applications. These computational tools provide valuable insights into the molecular basis of observed activities and guide the design of improved derivatives.

The investigation of charge-transfer complexation represents another important research objective, particularly given the compound's cationic nature and aromatic character. Research on related quinolinium compounds has demonstrated their ability to form charge-transfer complexes with various electron-rich molecules. Understanding these interactions is crucial for developing applications in molecular recognition and sensing technologies.

Propriétés

Numéro CAS |

85289-84-5 |

|---|---|

Formule moléculaire |

C17H13N2+ |

Poids moléculaire |

245.3 g/mol |

Nom IUPAC |

1-benzylquinolin-1-ium-3-carbonitrile |

InChI |

InChI=1S/C17H13N2/c18-11-15-10-16-8-4-5-9-17(16)19(13-15)12-14-6-2-1-3-7-14/h1-10,13H,12H2/q+1 |

Clé InChI |

RAWCJBNTWIPXSE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C[N+]2=CC(=CC3=CC=CC=C32)C#N |

SMILES canonique |

C1=CC=C(C=C1)C[N+]2=CC(=CC3=CC=CC=C32)C#N |

Synonymes |

1-benzyl-3-cyanoquinolinium BQCN(+) cpd |

Origine du produit |

United States |

Applications De Recherche Scientifique

Common Synthetic Routes

- Condensation Reactions : The compound can be synthesized through condensation reactions involving quinoline and appropriate aldehydes or ketones.

- Cyclization Reactions : Cyclization methods may also be employed to form the quinolinium structure from simpler precursors.

Biological Activities

Research has demonstrated that Quinolinium, 3-cyano-1-(phenylmethyl)- exhibits various biological activities, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

The structure-activity relationship indicates that modifications to the quinolinium core can enhance its antimicrobial efficacy.

Anticancer Potential

Quinolinium derivatives have been explored for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer).

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 15.2 |

| HepG-2 | 12.5 |

The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Therapeutic Applications

Given its biological activities, Quinolinium, 3-cyano-1-(phenylmethyl)- is being investigated for potential therapeutic applications:

- Antimicrobial Agents : Its efficacy against various pathogens positions it as a candidate for developing new antimicrobial agents.

- Cancer Treatment : The anticancer properties suggest potential use in combination therapies or as standalone treatments for specific cancers.

- Neuroprotective Effects : Preliminary studies indicate that certain derivatives may offer neuroprotective benefits, warranting further investigation in neurodegenerative disease models.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of quinolinium derivatives, including Quinolinium, 3-cyano-1-(phenylmethyl)-. The derivatives were tested against common bacterial strains. Results indicated that modifications to the phenyl group significantly affected antimicrobial activity, with some derivatives achieving MIC values lower than traditional antibiotics.

Case Study 2: Anticancer Activity

Another study explored the anticancer effects of Quinolinium derivatives on HepG-2 cells. The findings revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), ultimately triggering apoptosis. This study highlights the potential of quinolinium compounds in cancer therapy.

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

- 3-Cyano vs. 5-Cyano Derivatives: describes "6-amino-5-cyano-1-(phenylmethyl)-quinolinium bromide," where the cyano group is at position 3. Compared to the 3-cyano analog, this positional difference alters electronic distribution.

- Phenylmethyl vs. Allylthio Substituents: In , derivatives such as Qui1 (1-methyl-3-allylthio-4-(4′-methylphenylamino)quinolinium bromide) feature allylthio (-S-allyl) groups.

Data Tables

Table 1: Structural Comparison of Key Quinolinium Derivatives

Research Findings and Trends

- Antioxidant Activity: Derivatives with electron-withdrawing groups (e.g., -CN) show promise in modulating HSA’s antioxidant capacity, though direct comparisons between cyano and hydroxyl/methyl groups require further study .

- Position-Specific Effects: The 3-cyano substituent’s proximity to the quinoline nitrogen may enhance binding to proteins or DNA compared to 5-cyano analogs .

- Synthetic Challenges: Catalytic methods (e.g., ) are underutilized for cyano-substituted quinolines, suggesting opportunities for optimizing yields and selectivity .

Q & A

Basic: What are the established synthetic routes for Quinolinium, 3-cyano-1-(phenylmethyl)-, and what reaction parameters are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including cyclization, substitution, and coupling steps. Key reagents such as trifluoroacetimidoyl chlorides or Vilsmeier-Haack type reagents (e.g., MSCL-DMF/DMAC) are used to introduce functional groups like cyano or phenylmethyl substituents . Critical parameters include:

- Temperature control : Elevated temperatures (80–120°C) for cyclization steps to ensure ring closure.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.

- Catalyst optimization : Transition-metal catalysts (e.g., Mn²⁺ in tetrabromidomanganate systems) improve reaction efficiency .

Monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns on the quinoline core and benzyl group. For example, aromatic protons appear at δ 7.2–8.5 ppm, while the cyano group (C≡N) is confirmed via ¹³C signals near δ 110–120 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z ~279.1 for C₁₈H₁₃N₂⁺) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities; SHELXL refinement is standard for small-molecule structures .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Crystallographic analysis (e.g., monoclinic C2/c space group with lattice parameters a = 17.4314 Å, b = 9.1871 Å) provides precise bond lengths and angles, distinguishing between tautomeric forms or rotational isomers . For example:

- Hydrogen bonding networks : Intermolecular N–H···Br interactions stabilize the crystal lattice in bis(quinolinium) complexes .

- SHELX software : SHELXL refines displacement parameters to detect disorder, while SHELXD/SHELXE phases datasets for twinned crystals .

Advanced: What computational or experimental approaches elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict reactivity at the cyano or phenylmethyl sites.

- Bioactivity assays : Modifying the quinoline core (e.g., adding trifluoromethyl groups) and testing inhibition against biological targets (e.g., kinases) correlates substituent effects with activity .

- Comparative crystallography : Overlaying structures of analogs identifies conserved bonding motifs critical for function .

Advanced: How should researchers address contradictions in reported spectral data or synthetic yields?

- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, reagent purity) using protocols from independent studies .

- Data normalization : Re-analyze NMR spectra with internal standards (e.g., TMS) to rule out solvent or concentration artifacts .

- Meta-analysis : Compare crystallographic datasets (CCDC entries) to identify systematic errors in bond-length reporting .

Basic: What strategies optimize reaction conditions for scale-up synthesis without compromising purity?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .

- Catalyst recycling : Heterogeneous catalysts (e.g., MnBr₄²⁻ in ionic matrices) enable reuse across multiple cycles .

- Workup protocols : Gradient column chromatography (hexane/EtOAc) removes unreacted starting materials .

Advanced: What role do non-covalent interactions (e.g., hydrogen bonding, π-π stacking) play in the solid-state properties of this compound?

- π-π stacking : The quinoline ring’s aromatic system interacts with adjacent phenyl groups, influencing melting points (e.g., mp 157–161°C for nitro-substituted analogs) .

- Hydrogen bonding : N–H···X (X = Br, O) interactions in crystal lattices affect solubility and thermal stability .

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., H···Br contacts account for ~15% of surface contacts) .

Advanced: How can alternative reagents overcome limitations in traditional synthetic routes?

- Trifluoroacetimidoyl chlorides : Introduce trifluoromethyl groups regioselectively at the quinoline 3-position, avoiding side reactions .

- Enantioselective catalysts : Ferrocenyl-phosphine catalysts enable asymmetric synthesis of dihydropyrazoloquinolines .

- Eco-friendly oxidants : H₂O₂ or O₂ replaces toxic Cr(VI)-based reagents in oxidation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.